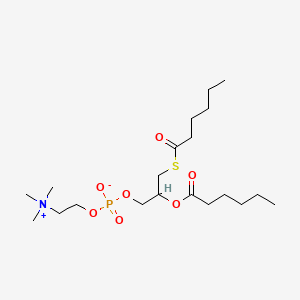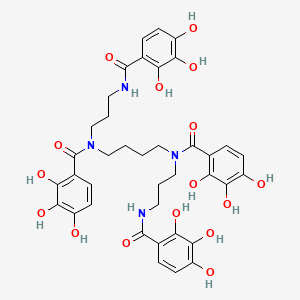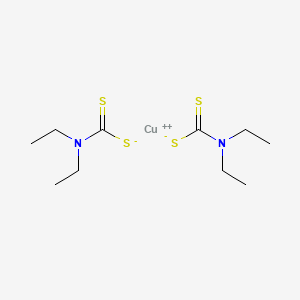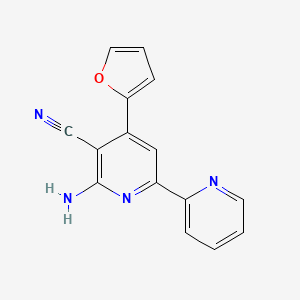
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile is a member of bipyridines.
Scientific Research Applications
Fluorescence Properties and Antibacterial Activity
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile and its derivatives exhibit noteworthy fluorescence properties. A study by Girgis, Kalmouch, and Hosni (2004) synthesized various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, demonstrating significant fluorescence and some displaying considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Synthesis and Reactivity
The compound's synthesis and reactivity have been explored in various studies. Katritzky et al. (1995) investigated the transformation of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various amino and chloro derivatives, offering insights into its chemical reactivity (Katritzky, Rachwał, Smith, & Steel, 1995).
Corrosion Inhibition
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, synthesized via multicomponent condensation reactions, demonstrated effective corrosion inhibition properties. Mahmoud and El-Sewedy (2018) developed a solvent-free synthesis method for these derivatives, highlighting their potential as corrosion inhibitors (Mahmoud & El-Sewedy, 2018).
Antimicrobial Potential
Pyridine derivatives, including those similar to 2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile, have been studied for their antimicrobial properties. Koszelewski et al. (2021) found that certain pyridine derivatives are toxic to E. coli strains, indicating their potential as antimicrobial drugs (Koszelewski et al., 2021).
Inhibitory Properties in Medicinal Chemistry
The compound's derivatives have shown promise in inhibiting specific enzymes. Subrath et al. (2009) reported that certain 3-pyridinecarbonitriles, closely related to the compound , are effective inhibitors of PKCtheta, an enzyme implicated in various diseases (Subrath et al., 2009).
Quantum Chemical Study
Ansari, Quraishi, and Singh (2015) conducted a quantum chemical study on pyridine derivatives, providing insights into their adsorption and corrosion inhibition effects. This research adds to the understanding of the compound's physical and chemical properties (Ansari, Quraishi, & Singh, 2015).
Multi-component Synthesis and Applications
Thimmaiah et al. (2012) developed a multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines using metal-organic frameworks. This method underscores the versatility of pyridine derivatives in various chemical syntheses (Thimmaiah, Li, Regati, Chen, & Zhao, 2012).
properties
Product Name |
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile |
|---|---|
Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-pyridin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-9-11-10(14-5-3-7-20-14)8-13(19-15(11)17)12-4-1-2-6-18-12/h1-8H,(H2,17,19) |
InChI Key |
IHOYDYCSMDRJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



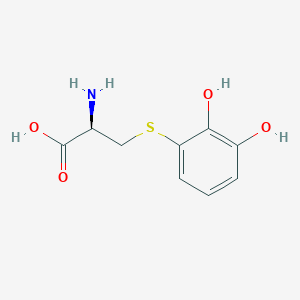
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
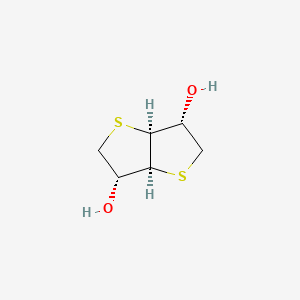
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)
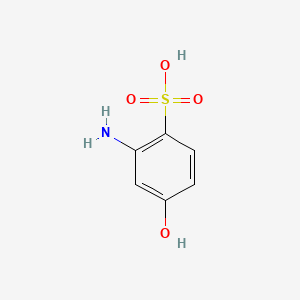
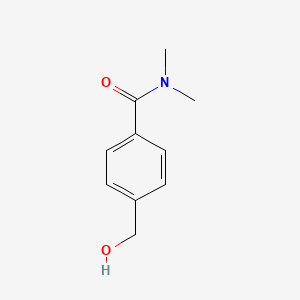
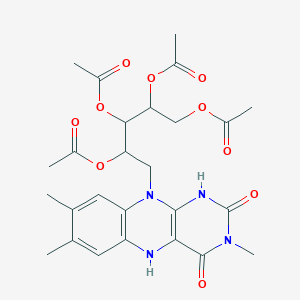
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
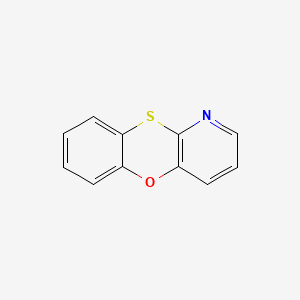
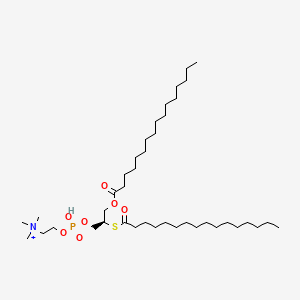
![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)
